![molecular formula C19H16N2O3S2 B2904475 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide CAS No. 1421342-27-9](/img/structure/B2904475.png)
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
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Overview
Description
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenylacetyl chloride to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolidinone ring and the methoxyphenyl group differentiates it from other similar compounds, potentially leading to unique applications in medicinal chemistry and materials science .
Biological Activity
The compound 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₃N₃O₄S₂
- Molecular Weight : 323.39 g/mol
- CAS Number : 302824-30-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown excellent activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazolidinone derivatives against a panel of eight bacterial strains using a microdilution method. The results indicated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10 to 50 times in some cases .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Strain |
---|---|---|---|
Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |
Compound 12 | 0.011 | 0.020 | Escherichia coli |
The most effective compound was identified as compound 8 , which exhibited a remarkable MIC against Enterobacter cloacae and E. coli.
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have also demonstrated antifungal activity. The compounds were tested against various fungi, with MIC values ranging from 0.004 mg/mL to 0.060 mg/mL.
Table 2: Antifungal Activity of Thiazolidinone Derivatives
Compound | MIC (mg/mL) | Sensitive Strain |
---|---|---|
Compound 15 | 0.004 | Trichoderma viride |
Compound 8 | 0.006 | Aspergillus fumigatus |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the MTT assay on normal human lung fibroblast cells (MRC5). The results indicated that while some thiazolidinone derivatives exhibited potent antimicrobial properties, they also showed varying degrees of cytotoxic effects on normal cells.
Table 3: Cytotoxicity of Selected Compounds
Compound | IC50 (µM) |
---|---|
Compound 8 | >100 |
Compound 11 | >50 |
Molecular docking studies suggest that the antimicrobial activity is likely due to the inhibition of specific bacterial enzymes such as MurB in E. coli. This enzyme is crucial for bacterial cell wall synthesis, making it a prime target for antibiotic development .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-15-9-7-13(8-10-15)11-16-18(23)21(19(25)26-16)12-17(22)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRASSICSUVZHI-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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